molecular formula C10H7FN2O2 B2683459 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1439902-55-2

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No. B2683459
CAS RN: 1439902-55-2
M. Wt: 206.176
InChI Key: UJVVDICIADAPDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The bond lengths and angles, as well as any notable structural features, would be discussed.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Anticancer Potential

  • Synthesis for Anticancer Agents : A study by Karthikeyan et al. (2017) discusses the synthesis of novel compounds related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, focusing on their potential as anti-breast cancer agents. These compounds exhibited significant antiproliferative effects against various breast cancer cell lines, highlighting their potential in cancer therapeutics.

Coordination Polymers and Frameworks

  • Construction of Coordination Polymers : Research by Guo et al. (2013) utilized imidazole-based multi-carboxylate ligands, including compounds structurally related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, to create coordination polymers. These compounds demonstrated diverse coordination abilities and were used to construct various architectures, indicating their versatility in material science.

Drug Development and Synthesis

  • Nonpeptide Angiotensin II Receptor Antagonists : The study by Carini et al. (1991) describes the development of nonpeptide angiotensin II receptor antagonists, showcasing the importance of compounds like 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid in medicinal chemistry, particularly for hypertension treatment.

Photoluminescent Properties

  • Photoluminescent Metal–Organic Frameworks : Zhou et al. (2016) explored the synthesis and photoluminescent properties of metal–organic frameworks constructed from imidazole-based multi-carboxylate ligands. These frameworks, related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, have potential applications in sensing and light-emitting devices (Zhou, Zhao, An, & Li, 2016).

Sensing Applications

  • Fluorescence Switching and pH Sensors : Hutt et al. (2012) found that structural isomers of functionalized imidazo[1,5-a]pyridinium ions, which share structural similarities with 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, exhibit distinct de-excitation pathways, making them suitable for fluorescence turn-on or ratiometric response to pH changes (Hutt, Jo, Olasz, Chen, Lee, & Aron, 2012).

Novel Complexes and Synthesis

  • Synthesis of Novel Complexes : Sun et al. (2010) discussed the synthesis of new metal–organic frameworks using ligands like 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid. These frameworks, which include 1D, 2D, and 3D structures, showcase the compound's role in constructing complex and varied architectures (Sun, Qi, Wang, Che, & Zheng, 2010).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interaction with enzymes, receptors, or other proteins .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or reactivity .

properties

IUPAC Name

3-(2-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVVDICIADAPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid

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